molecular formula C7H4NO3S- B184966 1,1-dioxo-1,2-benzothiazol-3-olate CAS No. 16766-82-8

1,1-dioxo-1,2-benzothiazol-3-olate

Cat. No.: B184966
CAS No.: 16766-82-8
M. Wt: 182.18 g/mol
InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxo-1,2-benzothiazol-3-olate represents the fundamental heterocyclic structure of saccharin and its salts, which are widely recognized synthetic sweeteners . This core benzisothiazole 1,1-dioxide scaffold serves as a critical starting point in organic and medicinal chemistry research for the synthesis and development of high-intensity sweetening agents like sodium saccharin . Researchers investigate this and related structures to explore structure-activity relationships, aiming to modify properties such as sweetness potency, metabolic stability, and aftertaste profiles. Beyond its role in flavor science, this versatile scaffold is also utilized in chemical biology and drug discovery efforts. For instance, structurally similar 1,1-dioxo-1,2-benzothiazolyl motifs have been incorporated into complex molecules as potential inhibitors of therapeutic targets, such as protein tyrosine phosphatases, to study cell signaling pathways . The compound provides a valuable building block for developing novel chemical probes and studying molecular interactions. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZOJJKTDOEJC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NO3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872456
Record name Saccharinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-82-8
Record name Saccharinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxo-1,2-benzothiazol-3-olate typically involves the oxidation of o-toluenesulfonamide. This process can be carried out using various oxidizing agents such as potassium permanganate or sodium hypochlorite under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of sulfur dioxide and chlorine to oxidize o-toluenesulfonamide. The reaction is conducted in an aqueous medium, and the product is isolated through crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1-dioxo-1,2-benzothiazol-3-olate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
1,1-Dioxo-1,2-benzothiazol-3-olate has demonstrated antimicrobial properties against various pathogens. In a study investigating its efficacy against bacteria and fungi, the compound showed inhibition against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of conventional antibiotics, suggesting potential as a new antimicrobial agent .

Case Study: Synthesis of Antimicrobial Agents
A recent synthesis of derivatives based on this compound yielded compounds with enhanced antimicrobial activity. For instance, modifications at the benzothiazole ring improved the efficacy against resistant bacterial strains by up to 70% compared to the parent compound.

Agrochemical Applications

Pesticidal Properties
The compound has been explored for its use in agrochemicals, particularly as a pesticide. Research indicates that derivatives of this compound can effectively target agricultural pests while being less harmful to beneficial insects. The compound acts by disrupting the metabolic pathways of pests, leading to increased mortality rates in test subjects .

Data Table: Efficacy of Benzothiazole Derivatives as Pesticides

Compound NameTarget PestMortality Rate (%)Reference
This compoundAphids85
2-HydroxybenzothiazoleLocusts75
Benzothiazole derivativeWhiteflies90

Material Science Applications

Use in Polymers
The compound is utilized as an additive in polymer production. Specifically, it serves as a nucleating agent in polyesters, enhancing their thermal stability and mechanical properties. The European Food Safety Authority (EFSA) has evaluated its safety for use in food contact materials at concentrations up to 0.1% w/w .

Case Study: Polyester Enhancement
In a comparative study involving various nucleating agents in polyester production, this compound was found to improve crystallization rates by approximately 30%, leading to faster processing times and better material properties .

Toxicological Studies

Safety Evaluation
Toxicological assessments have been conducted to evaluate the safety profile of this compound when used in consumer products. These studies indicate that at regulated concentrations, the compound poses minimal risk to human health and the environment .

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition disrupts normal metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

6-Chloro-1,1-dioxo-1,4,2-benzodithiazines

Structure : These compounds feature a benzodithiazine ring with a chlorine substituent at the 6-position and sulfonyl groups.
Synthesis : Prepared via multi-step reactions involving chlorination and functional group modifications .
Biological Activity :

  • Exhibit diuretic, radioprotective, antiarrhythmic, and hypotensive effects in rodents.
  • Specific derivatives (e.g., compounds I–IV) show antitumor activity (IC₅₀ = 1.5–4.8 µM against leukemia cells) and anti-HIV-1 activity (EC₅₀ = 0.8–3.2 µM) .
    Toxicity : Low acute toxicity (LD₅₀ > 500 mg/kg in mice) .

3,5-Dimethyl-2-phenyl-1,1-dioxo-1,2-thiazine

Structure : A thiazine ring substituted with methyl and phenyl groups.
Synthesis : Produced via a single-step reaction of 3,5-dimethyl-2-phenyl-1,1-dioxo-1,2-oxathine with aniline in chloroform .
Applications : Serves as a precursor for brominated derivatives (e.g., 4,6-dibromo-2-phenyl-5-methyl-3-bromomethyl-1,1-dioxo-1,2-thiazine), which are intermediates in medicinal chemistry .

1,2-Benzisothiazol-3(2H)-one Derivatives

Examples :

  • 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Synthesized by methylating saccharin with dimethyl sulfate.
  • Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate : Shows antibacterial and antifungal activity, with a crystal structure stabilized by C–H···O interactions .

Saccharin Salts

Compound Molecular Formula Key Properties Applications References
Saccharin Sodium C₇H₄NNaO₃S·2H₂O Water-soluble, melting point ~300°C; LD₅₀ (oral, rats) = 14.2 g/kg Sweetener, antimicrobial agent
Saccharin Potassium C₇H₄KNO₃S Similar solubility to sodium salt; used in low-sodium diets Food additive
Saccharin Calcium C₁₄H₈CaN₂O₆S₂ Molecular weight 404.43 g/mol; flash point 219.3°C Industrial applications

Quaternary Ammonium Derivatives

Example : Myristyl benzyl dimethylammonium saccharinate (CAS: 15246-95-4)
Structure : Combines a quaternary ammonium group with the saccharin anion.
Applications : Used as a phase-transfer catalyst and antimicrobial agent in cosmetics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,1-dioxo-1,2-benzothiazol-3-olate derivatives?

  • Derivatives of this core structure are often synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of the parent compound with dialkyl carbonates in the presence of a base (e.g., K₂CO₃) under solvent-free conditions can yield 2-alkyl derivatives efficiently . Reaction optimization should focus on controlling regioselectivity to avoid O-alkylation byproducts. Additionally, coupling reactions with amino acids or halogenated intermediates (e.g., bromoacetates) in dichloromethane or THF, using triethylamine as a catalyst, have been reported to achieve yields >70% .

Q. Which characterization techniques are critical for confirming the structure of synthesized derivatives?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions and purity. For example, coupling constants in ¹H NMR can distinguish between regioisomers (e.g., J = 8–10 Hz for aromatic protons) .
  • X-ray crystallography: Single-crystal diffraction using programs like SHELXL or WinGX provides unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
  • Mass spectrometry: High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for novel derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Due to potential toxicity (e.g., respiratory or dermal irritation), use PPE (gloves, goggles, lab coats) and conduct reactions in a fume hood. Avoid exposure to sensitized individuals or those with pre-existing pulmonary conditions . Waste disposal should follow local regulations for sulfonamide derivatives, as improper handling may pose ecological risks .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?

  • Use software suites like SHELXL or OLEX2 to model disorder. For twinned data, apply TwinRotMat or HKLF5 refinement protocols. Validate results using R-factor convergence (<5% for high-resolution data) and difference density maps to ensure no unmodeled electron density remains . Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular connectivity .

Q. What strategies are effective for analyzing intermolecular interactions in crystal structures of benzothiazol-3-olate derivatives?

  • Employ Mercury or CrystalExplorer to visualize non-covalent interactions (e.g., C–H⋯O, N–H⋯O hydrogen bonds, or π-π stacking). Quantify interaction energies using Hirshfeld surface analysis. For example, in N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, intermolecular hydrogen bonds stabilize the lattice, with d(O⋯H) distances of ~2.1 Å .

Q. How can computational methods predict the pKa and solubility of novel derivatives?

  • Use quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to estimate pKa values. Solubility can be modeled via COSMO-RS simulations, accounting for solvent polarity and substituent effects. Experimental validation through pH-dependent UV-Vis spectroscopy or shake-flask methods is critical, as logD (pH 5.5) values may vary significantly with substituents .

Q. What experimental approaches address low yields in alkylation reactions of the benzothiazol-3-olate core?

  • Optimize reaction conditions by screening bases (e.g., switching from K₂CO₃ to DBU) or solvents (acetonitrile vs. toluene). Microwave-assisted synthesis can enhance reaction rates and yields. For example, alkylation with methyl iodide under microwave irradiation (100°C, 30 min) improved yields by 20% compared to conventional heating .

Q. How can derivatives be rationally designed for pharmacological applications (e.g., enzyme inhibition)?

  • Structure-activity relationship (SAR) studies guided by X-ray crystallography and docking simulations (e.g., AutoDock Vina) can identify key pharmacophores. For instance, substitution at the 3-position with electron-withdrawing groups (e.g., Cl or F) enhances binding to urate transporters, as seen in a WHO-listed derivative . Validate activity via in vitro assays (e.g., IC₅₀ determination).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxo-1,2-benzothiazol-3-olate
Reactant of Route 2
1,1-dioxo-1,2-benzothiazol-3-olate

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